molecular formula C14H27N3O B7930351 (S)-2-Amino-N-cyclopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide

Cat. No.: B7930351
M. Wt: 253.38 g/mol
InChI Key: PRJMJGMJLBWXKD-STQMWFEESA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide is a chiral small molecule characterized by a stereochemically complex structure. Its core consists of a butanamide backbone with two distinct substituents:

  • An (S)-configured cyclopropyl group attached to the amide nitrogen.

The cyclopropyl moiety may enhance metabolic stability compared to bulkier alkyl substituents .

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-6-7-11)9-12-5-4-8-16(12)3/h10-13H,4-9,15H2,1-3H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJMJGMJLBWXKD-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCN1C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C[C@@H]1CCCN1C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and hypothetical pharmacological implications of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide (Target) C₁₄H₂₇N₃O 253.38* Cyclopropyl, (S)-methylpyrrolidinylmethyl CNS modulation [Inferred]
(S)-2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide C₁₄H₂₉N₃O 255.40 Isopropyl (vs. cyclopropyl) Similar to target compound
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-...† ~C₄₀H₅₀N₄O₅ ~690.85 Phenoxy, diphenylhexan, tetrahydropyrimidinyl Antiviral protease inhibition
(S)-Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate ~C₂₈H₃₅N₃O₆ ~521.60 Methoxy-phenyl, methylideneamino, hydroxy-propanamido Kinase or enzyme inhibition
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-3-(benzyl(pyridin-2-ylmethyl)amino)propanamide (2d) C₂₄H₂₈N₄O₃ 420.51 Benzyl, pyridinyl, phenylpropanamide Synthetic intermediate

*Estimated based on cyclopropyl substitution (vs. isopropyl in ).
†Abbreviated for clarity; full name in .

Key Observations:

Compounds with phenoxy or diphenylhexan moieties (e.g., ) exhibit significantly higher molecular weights (~690 g/mol), suggesting distinct pharmacokinetic profiles (e.g., reduced oral bioavailability).

Stereochemical Specificity :

  • The (S,S)-configuration of the target compound’s pyrrolidine and cyclopropyl groups is critical for binding to chiral biological targets, a feature shared with ’s isopropyl analog.

Therapeutic Implications: The pyrrolidine-methylpyrrolidinylmethyl motif in the target compound aligns with CNS-active agents (e.g., dopamine receptor ligands). Phenoxy/diphenylhexan-containing analogs () are structurally reminiscent of HIV protease inhibitors, suggesting antiviral applications.

Research Findings and Hypotheses

  • Target Selectivity: The rigid pyrrolidine ring may enhance selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) over non-target enzymes.
  • Synthetic Challenges : The stereochemical complexity of the target compound necessitates asymmetric synthesis techniques, as seen in the synthesis of analog 2d ().

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